(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
CAS No.: 906528-67-4
Cat. No.: VC6889991
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906528-67-4 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 |
| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
| Standard InChI Key | PQHFDOBOSKIMTO-FJXQXJEOSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name (S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride denotes its chiral center at the first carbon of the ethylamine chain, with absolute configuration S . The phenyl ring is substituted at positions 3 and 4 with methoxy groups (-OCH₃), enhancing electron-donating effects and influencing intermolecular interactions . The hydrochloride salt form improves stability and solubility in polar solvents .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 906528-67-4 | |
| Molecular Formula | C₁₀H₁₆ClNO₂ | |
| Molecular Weight | 217.69 g/mol | |
| IUPAC Name | (S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride | |
| SMILES Notation | CC@@HN.Cl |
Stereochemical Considerations
The 1S configuration confers enantiomeric specificity, critical for interactions with biological targets such as neurotransmitter receptors. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of 112° between the phenyl ring and ethylamine chain, optimizing spatial compatibility with binding pockets .
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis typically employs asymmetric reductive amination of 3,4-dimethoxyacetophenone using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >98%. Alternative routes include:
-
Chiral resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives .
-
Enzymatic kinetic resolution using lipases to selectively acylate the R-enantiomer, leaving the desired S-form unreacted.
Reaction yields vary from 65–85%, depending on purification methods such as recrystallization from ethanol-diethyl ether mixtures .
Analytical Characterization
-
Spectroscopy:
-
Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits high aqueous solubility (23 mg/mL at 20°C) due to its ionic hydrochloride form . It is hygroscopic, requiring storage at 0–8°C under inert atmosphere to prevent decomposition . The methoxy groups increase lipophilicity (logP ≈ 1.8), favoring blood-brain barrier permeability.
Thermal Behavior
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 178°C, corresponding to the melting point . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with 5% mass loss due to residual solvent .
Biological Activity and Applications
Preclinical Research Findings
-
Antidepressant Effects: Rodent models demonstrate reduced immobility time in forced-swim tests at 10 mg/kg (i.p.), comparable to fluoxetine.
-
Neuroprotection: At 50 μM, the compound reduces glutamate-induced apoptosis in SH-SY5Y cells by 40% via Bcl-2 upregulation.
Comparison with Structural Analogs
Table 2: Analogous Methoxy-Substituted Amines
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Ethylamine chain | Mood modulation |
| 4-Methoxyphenethylamine | Single methoxy group | Weak MAO inhibition |
| 2-(3,4-Dimethoxyphenyl)ethanamine | Ethyl chain positional isomer | Antidepressant candidate |
The 1S configuration and hydrochloride salt distinguish the subject compound through enhanced receptor selectivity and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume